hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate
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Overview
Description
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate is a chemical compound that features a piperidine ring, a phosphorus atom, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate typically involves the reaction of piperidine derivatives with phosphorus-containing reagents. One common method includes the reaction of piperidine with phosphorus oxychloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted piperidine compounds. These products can have diverse applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate include:
Piperidine derivatives: Compounds like piperidine, piperidinone, and substituted piperidines.
Phosphine oxides: Compounds such as triphenylphosphine oxide and dimethylphosphine oxide.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a phosphorus atom with a hydroxyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
140866-07-5 |
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Molecular Formula |
C6H15NO3P+ |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
hydroxy-oxo-(piperidin-1-ylmethyl)phosphanium;hydrate |
InChI |
InChI=1S/C6H12NO2P.H2O/c8-10(9)6-7-4-2-1-3-5-7;/h1-6H2;1H2/p+1 |
InChI Key |
DSZFPICIKINDTB-UHFFFAOYSA-O |
Canonical SMILES |
C1CCN(CC1)C[P+](=O)O.O |
Origin of Product |
United States |
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